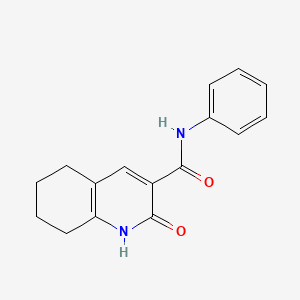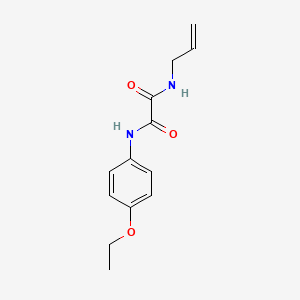
1-(3-methylcyclohexyl)-4-(phenylsulfonyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylcyclohexyl)-4-(phenylsulfonyl)piperazine oxalate, commonly known as MSP, is a chemical compound that has been extensively researched for its potential therapeutic applications. MSP belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of MSP is not fully understood. However, it has been suggested that MSP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, which may explain the antidepressant and anxiolytic effects of MSP. Additionally, MSP has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
MSP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its antidepressant and anxiolytic effects. MSP has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-6, which may explain its anti-inflammatory effects. Furthermore, MSP has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
実験室実験の利点と制限
MSP has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, MSP has been shown to be relatively safe and well-tolerated, making it a potential candidate for clinical trials. However, MSP has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. Furthermore, MSP is a relatively complex compound, which may make it difficult to synthesize and purify.
将来の方向性
There are several future directions for MSP research. One potential direction is to investigate the potential use of MSP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of MSP and its effects on various neurotransmitters and cytokines. Furthermore, the development of new and improved synthesis methods for MSP may lead to the production of more potent and effective compounds.
合成法
MSP can be synthesized through a multi-step process that involves the reaction of 3-methylcyclohexanone with para-toluenesulfonyl hydrazide, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained by reacting the intermediate with oxalic acid. The synthesis method of MSP has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
MSP has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. MSP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, MSP has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-(benzenesulfonyl)-4-(3-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S.C2H2O4/c1-15-6-5-7-16(14-15)18-10-12-19(13-11-18)22(20,21)17-8-3-2-4-9-17;3-1(4)2(5)6/h2-4,8-9,15-16H,5-7,10-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUGUXLASIATPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenesulfonyl-4-(3-methyl-cyclohexyl)-piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chlorobenzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5063631.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B5063638.png)
![N-(3,5-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5063640.png)

![2-butyn-1-yl{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B5063671.png)
![5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5063675.png)
![11-methyl-4-(3-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5063678.png)
![N-(2-furylmethyl)-N-2-propyn-1-yl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5063685.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5063691.png)
![3-[(4-chlorophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B5063696.png)
![2-({[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-bromobenzoic acid](/img/structure/B5063698.png)
![N-1,3-benzodioxol-5-yl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5063721.png)

![1-allyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5063737.png)